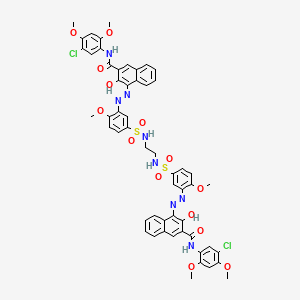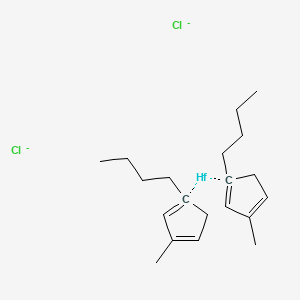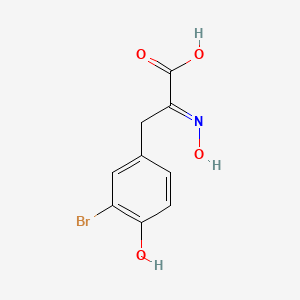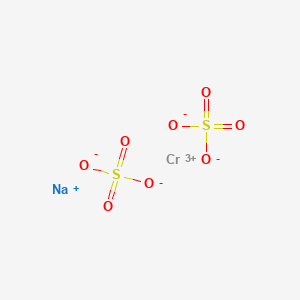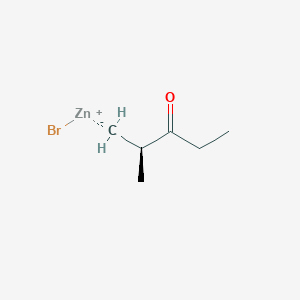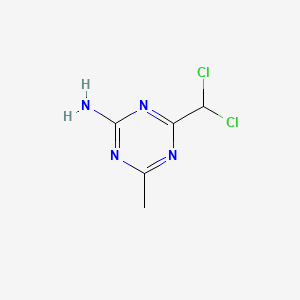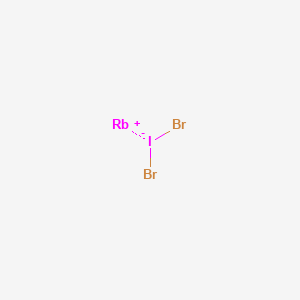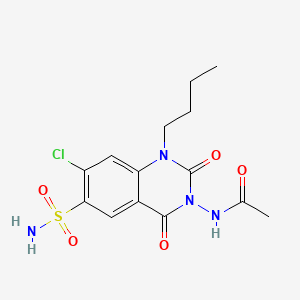
Acetamide, N-(6-(aminosulfonyl)-1-butyl-7-chloro-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(6-(aminosulfonyl)-1-butyl-7-chloro-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)- is a complex organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties . The compound’s structure includes a quinazolinone core, which is a bicyclic compound consisting of fused benzene and pyrimidine rings, and an acetamide group, which is known for its various biological activities .
Preparation Methods
The synthesis of Acetamide, N-(6-(aminosulfonyl)-1-butyl-7-chloro-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)- typically involves multiple steps. One common method includes the reaction of a suitable quinazolinone derivative with an appropriate sulfonamide under specific conditions. For instance, the reaction might involve the use of solvents like ethanol and catalysts such as acetic acid . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Acetamide, N-(6-(aminosulfonyl)-1-butyl-7-chloro-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis . By inhibiting DHFR, the compound disrupts the synthesis of nucleotides, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the folate pathway and various cell cycle regulatory proteins .
Comparison with Similar Compounds
Similar compounds include other sulfonamide derivatives and quinazolinone-based compounds. For example:
Sulfonamide derivatives: These compounds also exhibit antimicrobial and anticancer activities but may differ in their specific targets and efficacy.
Quinazolinone-based compounds: These compounds share the quinazolinone core structure and exhibit a range of biological activities, including anti-inflammatory and anticancer properties. The uniqueness of Acetamide, N-(6-(aminosulfonyl)-1-butyl-7-chloro-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)- lies in its specific combination of functional groups, which confer distinct biological activities and mechanisms of action.
Properties
CAS No. |
41399-83-1 |
|---|---|
Molecular Formula |
C14H17ClN4O5S |
Molecular Weight |
388.8 g/mol |
IUPAC Name |
N-(1-butyl-7-chloro-2,4-dioxo-6-sulfamoylquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C14H17ClN4O5S/c1-3-4-5-18-11-7-10(15)12(25(16,23)24)6-9(11)13(21)19(14(18)22)17-8(2)20/h6-7H,3-5H2,1-2H3,(H,17,20)(H2,16,23,24) |
InChI Key |
OOJSMIPOUKVHPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC(=C(C=C2C(=O)N(C1=O)NC(=O)C)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


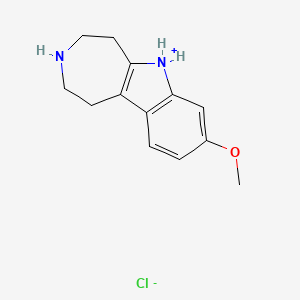
![diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13732138.png)
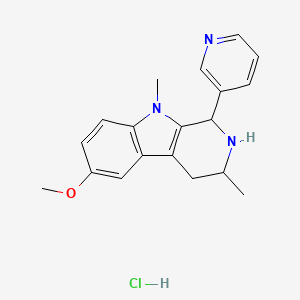
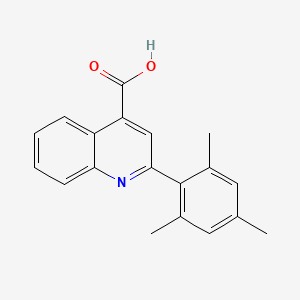
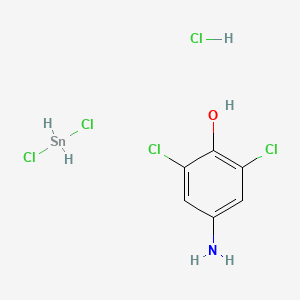
![(6R,8R)-8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B13732158.png)
